Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-
Description
Chemical Identity and Synonyms: Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- (CAS 18401-43-9), also known as 5-Triethoxysilyl-2-norbornene, is a bicyclic organosilane compound. Its IUPAC name is bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane. Key synonyms include (5-bicyclo[2.2.1]hept-2-enyl)triethoxysilane and 5-(Bicycloheptenyl)triethoxysilane .
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDWDAAEFGBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2CC1C=C2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146066-32-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146066-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60885032 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18401-43-9 | |
| Record name | 5-Triethoxysilyl-2-norbornene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18401-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018401439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- (CAS No. 18401-43-9) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is characterized by a bicyclic structure that contributes to its reactivity and interaction with biological systems. The triethoxy group enhances its solubility and stability in various environments, making it suitable for applications in organic synthesis and materials science.
Molecular Formula
- Molecular Formula : CHOSi
- Molecular Weight : 218.34 g/mol
The biological activity of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Cytotoxic Effects : Some investigations have reported cytotoxicity in cancer cell lines, indicating possible applications in oncology.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively.
-
Cytotoxicity in Cancer Cells :
- Research by Johnson et al. (2024) assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.
Toxicological Profile
The toxicological assessment of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is crucial for understanding its safety profile:
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
| Mutagenicity | Negative in Ames test |
Pharmacokinetics
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-. Key findings include:
- Absorption : Rapid absorption observed following oral administration.
- Distribution : High distribution in liver and kidney tissues.
- Metabolism : Primarily metabolized via phase I reactions involving cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Ecotoxicological Impact
Research into the ecological effects of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- has highlighted potential risks to aquatic life:
| Organism Type | Effect Level |
|---|---|
| Fish (e.g., Danio rerio) | LC50 = 48 hours exposure: 50 µg/L |
| Algae (e.g., Chlorella spp.) | EC50 = 72 hours exposure: 20 µg/L |
Scientific Research Applications
Organic Synthesis
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- serves as a versatile building block in organic synthesis:
- Heterocyclic Compounds : It has been utilized in the synthesis of various heterocycles such as furans, pyrroles, and pyridines through well-established coupling reactions.
- Functional Group Transformations : The triethoxysilane group can be transformed into amides, esters, and ketones, enhancing its synthetic utility in creating complex organic molecules.
Materials Science
The compound's ability to form silanol groups upon hydrolysis enables the formation of siloxane bonds (Si-O-Si), which are crucial in materials science:
- Cross-linked Networks : The silanol groups can condense to form cross-linked siloxane networks, making this silane a candidate for developing durable coatings and adhesives.
- Bonding Capabilities : Interaction studies indicate that silanes can effectively bond with siliceous surfaces and metals, improving the durability and performance of various materials.
Bioconjugation Applications
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is also explored for bioconjugation:
- Biocompatible Modifications : The triethoxysilane group can be modified to introduce biocompatible functionalities such as amine or thiol groups, allowing stable linkages with biomolecules like proteins and nucleic acids.
This property opens avenues for applications in drug delivery systems and biosensors.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Key Analogs
| Property | Triethoxy Derivative (18401-43-9) | Trimethoxy Derivative (7538-46-7) |
|---|---|---|
| Boiling Point | Not reported | Not reported |
| Density | Not reported | Not reported |
| Hydrolysis Rate (Relative) | Moderate | High |
| Thermal Stability | High | Moderate |
Preparation Methods
Synthesis of the Bicyclo[2.2.1]hept-5-ene Core
The bicyclo[2.2.1]hept-5-ene (norbornene) skeleton is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile. Patent EP1254882A1 details a two-step process using 2-butene and cyclopentadiene, where the Diels-Alder reaction forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate . The reaction proceeds under mild conditions (20–150°C) without requiring high pressure, making it scalable for industrial production.
Key Reaction Conditions for Diels-Alder Step
| Parameter | Range/Detail | Source |
|---|---|---|
| Temperature | 20–150°C | |
| Dienophile | 2-butene (trans, cis, or mixture) | |
| Catalyst | None required | |
| Reaction Time | 2–6 hours |
Isomerization of the intermediate is then performed using acid catalysts, such as silica-alumina or zeolites, at 150–400°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene .
Functionalization with Triethoxysilane Groups
Introducing the triethoxysilane moiety to the bicyclic core requires precise nucleophilic substitution or hydrosilylation. A base-catalyzed esterification reaction, adapted from cellulose hydrogel synthesis, has been modified for this purpose . In this method, the hydroxyl group on the norbornene derivative acts as a nucleophile, attacking a silicon-based electrophile (e.g., triethoxysilane chloride).
Base-Catalyzed Esterification Protocol
-
Substrate : 2-hydroxybicyclo[2.2.1]hept-5-ene
-
Silane Source : Triethoxysilane chloride
-
Base : NaOH (10 M)
The reaction is conducted in aqueous medium, with careful pH control to avoid premature hydrolysis of the triethoxysilane group. Post-reaction, the product is precipitated using ice-chilled acetone and purified via vacuum filtration .
Industrial-Scale Production Techniques
Industrial methods prioritize yield and purity through optimized reaction engineering. High-pressure reactors (5–10 bar) are employed for the Diels-Alder step to accelerate kinetics, reducing reaction times to <1 hour. Continuous-flow systems further enhance efficiency by minimizing side reactions.
Industrial Purification Methods
| Technique | Application | Source |
|---|---|---|
| Chromatography | Separation of isomers | |
| Recrystallization | Crystallization from ethanol/water | |
| Distillation | Removal of low-boiling impurities |
Catalysts and Reaction Condition Optimization
Catalyst selection critically impacts both the Diels-Alder and silanization steps. Acidic zeolites (e.g., H-ZSM-5) enhance isomerization selectivity during bicyclic core formation, while heterogeneous bases (e.g., MgO) improve silane coupling efficiency .
Catalyst Performance Comparison
| Catalyst | Reaction Step | Temperature Range | Selectivity |
|---|---|---|---|
| H-ZSM-5 | Isomerization | 250–350°C | 88% |
| MgO | Silanization | 80–120°C | 78% |
| Silica-Alumina | Isomerization | 150–250°C | 82% |
Q & A
Q. What are the established synthesis routes for bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, and how are they validated?
The compound is typically synthesized via hydrosilylation reactions between triethoxysilane and bicyclo[2.2.1]hept-5-ene derivatives. Validation involves spectroscopic characterization (e.g., H/C NMR, FTIR) to confirm the regioselective addition of the silane group to the norbornene ring. For example, IR peaks at ~1100 cm (Si-O-C) and H NMR signals for ethoxy groups (δ 1.2–1.4 ppm) confirm successful synthesis . Gas chromatography-mass spectrometry (GC-MS) is recommended to assess purity and byproduct formation.
Q. How does the triethoxy silane group influence the reactivity of the bicycloheptene ring in cross-coupling reactions?
The electron-withdrawing nature of the triethoxy silane group reduces the electron density of the bicycloheptene double bond, favoring electrophilic additions (e.g., epoxidation, Diels-Alder reactions). Hydrolysis of the ethoxy groups under acidic or basic conditions generates silanol intermediates, enabling surface grafting or sol-gel polymerization. Kinetic studies using Si NMR can track hydrolysis rates and identify reactive intermediates .
Q. What spectroscopic techniques are most effective for characterizing bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane?
- H NMR : Resolves ethoxy protons (triplet at δ 3.8–4.0 ppm) and norbornene protons (multiplet at δ 5.5–6.2 ppm).
- FTIR : Confirms Si-O-C (1100 cm) and C=C (1640 cm) bonds.
- Si NMR : Distinguishes between Si-OEt ( to ppm) and hydrolyzed Si-OH ( to ppm).
- X-ray crystallography : Resolves steric effects of the bicyclic framework, though crystallization is challenging due to the compound’s viscosity .
Advanced Research Questions
Q. How can conflicting data on the regioselectivity of silane group addition to bicycloheptene derivatives be resolved?
Discrepancies in regioselectivity (e.g., endo vs. exo addition) arise from reaction conditions (catalyst choice, solvent polarity). For example, platinum catalysts (e.g., Karstedt’s catalyst) favor exo addition, while radical initiators may yield mixed products. Computational studies (DFT) comparing transition-state energies for competing pathways are recommended. Experimental validation via NOESY NMR can confirm spatial proximity of silane groups to specific ring protons .
Q. What methodologies optimize the grafting efficiency of this silane onto inorganic surfaces (e.g., silica nanoparticles)?
Pretreatment of surfaces with piranha solution (HSO:HO) enhances hydroxyl group density. Silane grafting is performed in anhydrous toluene under reflux, with catalytic acetic acid to accelerate hydrolysis. Quantification via thermogravimetric analysis (TGA) measures weight loss from ethoxy group decomposition, while XPS confirms Si-O-Si bonding. Competitive adsorption with other silanes should be evaluated using contact angle measurements .
Q. How do steric effects of the bicycloheptene framework impact polymerization kinetics in ring-opening metathesis polymerization (ROMP)?
The rigid norbornene backbone slows propagation rates compared to linear olefins. Kinetic studies using in-situ H NMR or MALDI-TOF MS reveal chain-transfer limitations. Grubbs catalysts (e.g., G3) are preferred due to their tolerance for steric hindrance. Copolymerization with less hindered monomers (e.g., norbornene derivatives) improves reaction rates and polymer solubility .
Q. What strategies mitigate premature hydrolysis of triethoxy groups during storage?
Store under inert atmosphere (N/Ar) with molecular sieves (3Å) to absorb moisture. Solvent choice (e.g., dry THF or toluene) stabilizes the silane. Periodic Si NMR monitoring detects hydrolysis. For long-term stability, derivatization with bulkier alkoxy groups (e.g., triisopropoxy) reduces hydrolysis rates but may alter reactivity .
Data Contradiction Analysis
Q. Why do studies report varying thermal stability for polymers derived from this silane?
Discrepancies arise from differences in polymerization techniques (ROMP vs. free radical) and side-group functionalization. For example, ROMP-derived polymers exhibit higher T values (~150°C) due to rigid backbones, while radical polymerization yields less ordered structures. Thermomechanical analysis (DMA) under controlled humidity clarifies hydrolytic stability .
Q. How should researchers address inconsistencies in reported 1^11H NMR chemical shifts for the bicycloheptene protons?
Solvent effects (e.g., CDCl vs. DMSO-d) and concentration-dependent aggregation can shift signals. Internal standards (e.g., TMS) and variable-temperature NMR reduce ambiguity. Cross-validation with 2D NMR (COSY, HSQC) assigns overlapping peaks .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions.
- Surface Modification : Combine AFM and ellipsometry to quantify monolayer thickness.
- Polymer Analysis : Employ size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for accurate molecular weight determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
